2,7-bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]
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Overview
Description
2’‘,7’‘-Bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] is a complex organic compound known for its unique structural properties It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of spiro-linked fluorene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’‘,7’‘-Bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of bromo precursors with corresponding boronic acids in the presence of palladium catalysts and base . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 110°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2’‘,7’‘-Bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield hydrofluorene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, hydrofluorene derivatives, and various substituted fluorenes, depending on the specific reaction and conditions used.
Scientific Research Applications
2’‘,7’‘-Bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Materials Science: It is utilized in the synthesis of advanced materials with unique optical and electronic properties, making it valuable for the development of sensors and other electronic devices.
Biological Research: The compound’s fluorescent properties make it useful as a molecular probe in biochemical assays and imaging techniques.
Industrial Applications: It is employed in the production of high-performance polymers and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2’‘,7’‘-Bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] primarily involves its ability to participate in electron transfer processes. The spiro-linked fluorene units provide a rigid and stable framework that facilitates efficient electron transport. This property is particularly important in applications such as OLEDs and OPVs, where the compound acts as an electron-transporting layer, enhancing the overall performance of the device .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
- 9,9-Dioctyl-2,7-dibromofluorene
- 9,9-Dimethyl-9H-fluorene-2,7-diyl bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
2’‘,7’‘-Bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] stands out due to its spiro-linked structure, which imparts unique electronic and optical properties. Unlike its similar compounds, this compound offers enhanced stability and rigidity, making it particularly suitable for applications in organic electronics and materials science. Its ability to undergo various chemical modifications further adds to its versatility and potential for use in a wide range of scientific and industrial applications .
Properties
Molecular Formula |
C75H48 |
---|---|
Molecular Weight |
949.2 g/mol |
IUPAC Name |
2',7'-bis(9,9-diphenylfluoren-2-yl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C75H48/c1-5-21-53(22-6-1)73(54-23-7-2-8-24-54)65-33-17-13-31-59(65)61-41-37-49(45-69(61)73)51-39-43-63-64-44-40-52(48-72(64)75(71(63)47-51)67-35-19-15-29-57(67)58-30-16-20-36-68(58)75)50-38-42-62-60-32-14-18-34-66(60)74(70(62)46-50,55-25-9-3-10-26-55)56-27-11-4-12-28-56/h1-48H |
InChI Key |
MRRDIAOVVYQUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC6=C(C=C5)C7=C(C68C9=CC=CC=C9C1=CC=CC=C81)C=C(C=C7)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
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